(2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid

pKa acid dissociation constant peptide coupling

(2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 1955474-83-5) is a chiral, non-racemic pyrrolidine-2,5-dicarboxylic acid monoethyl ester bearing an N-benzyl protecting group. It belongs to the class of conformationally constrained proline analogues used as versatile intermediates in peptidomimetic and protease inhibitor synthesis.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Cat. No. B12444782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H19NO4/c1-2-20-15(19)13-9-8-12(14(17)18)16(13)10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m0/s1
InChIKeyLYSIHBBDEZQRJU-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic Acid: Chiral Building Block for Asymmetric Synthesis and Drug Discovery


(2S,5S)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 1955474-83-5) is a chiral, non-racemic pyrrolidine-2,5-dicarboxylic acid monoethyl ester bearing an N-benzyl protecting group [1]. It belongs to the class of conformationally constrained proline analogues used as versatile intermediates in peptidomimetic and protease inhibitor synthesis. The compound features two stereogenic centers (2S,5S) with a trans-relationship between the carboxylic acid and ethoxycarbonyl substituents, providing a rigid scaffold that enforces specific backbone dihedral angles in derived molecules [2]. Its molecular formula is C₁₅H₁₉NO₄, molecular weight 277.32 g/mol, and it is supplied with standard purity ≥98% (HPLC) with batch-specific NMR and chiral HPLC certification .

Why Generic Substitution of (2S,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic Acid with In-Class Analogs Compromises Synthetic Outcomes


Pyrrolidine-2,5-dicarboxylate derivatives with identical core scaffolds but divergent ester and stereochemical configurations are not interchangeable in multistep syntheses. The (2S,5S) trans-configuration is essential for reproducing the conformational bias required in macrocyclic protease inhibitors such as grazoprevir (MK-5172), where replacement with the (2S,5R) cis-diastereomer leads to inactive macrocycles [1]. Similarly, substituting the ethoxycarbonyl ester with a methoxycarbonyl or carboxylic acid group alters both the lipophilicity and the acid dissociation constant (pKa), affecting solubility, coupling efficiency, and the orthogonality of protecting-group strategies . The N-benzyl group provides a stable, hydrogenolytically removable protecting group that is critical for late-stage diversification; its premature removal or replacement with other N-protecting groups can compromise overall yield and enantiopurity [2]. These physicochemical and stereochemical factors cumulatively invalidate simple analog substitution without re-optimization of the entire synthetic route.

Quantitative Comparative Evidence for (2S,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic Acid Versus Closest Analogs


Reduced Carboxylic Acid Acidity (Higher pKa) Relative to Methyl Ester Analog Improves pH-Dependent Solubility and Coupling Compatibility

The target compound exhibits a computed acid pKa of 3.14 (JChem) for the C2 carboxylic acid [1]. In contrast, the closest monoester analog, (2S,5S)-1-benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 111138-50-2), has a predicted pKa of 2.07±0.40 . This difference of approximately 1 pKa unit means the target compound is ~10-fold less acidic, remaining predominantly protonated at pH values where the methyl ester analog is largely deprotonated. This reduced acidity minimizes competing carboxylate salt formation during amide bond-forming reactions, improving coupling yields in carbodiimide-mediated condensations.

pKa acid dissociation constant peptide coupling solubility

Enhanced Lipophilicity (LogP 0.21) Over Methyl Ester Analog (XLogP3 -0.4) Improves Organic-Phase Partitioning and Membrane Permeability of Derived Intermediates

The target compound has a computed LogP of 0.21 (JChem) [1], whereas the methyl ester analog (CAS 111138-50-2) has an XLogP3 of -0.4 [2]. This LogP increase of approximately 0.6 units translates to a ~4-fold greater preference for organic solvents (e.g., ethyl acetate, dichloromethane) over water. In practical terms, this means the target compound and its immediate synthetic derivatives partition more efficiently into organic layers during extractive workup, reducing product loss to aqueous phases and facilitating purification of intermediates en route to lipophilic drug targets such as HCV NS3/4A protease inhibitors.

lipophilicity LogP partition coefficient ADME

Ethyl Ester Provides Orthogonal Deprotection Selectivity Versus Methyl Ester in the Presence of Free Carboxylic Acid, Enabling Sequential Functionalization

The target compound bears an ethoxycarbonyl ester at C5 and a free carboxylic acid at C2 [1]. The ethyl ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH, THF/H₂O, 0°C to rt) without affecting the N-benzyl group, while the free C2 carboxylate can be directly activated for amide coupling. In contrast, the dimethyl diester analog, dimethyl (2S,5S)-1-benzylpyrrolidine-2,5-dicarboxylate, lacks a free acid and requires an additional selective monohydrolysis step that often yields mixtures of regioisomers, reducing overall efficiency [2]. The monoethyl ester/monoacid configuration thus enables a convergent synthetic strategy: C2 amide bond formation followed by C5 ester hydrolysis and subsequent functionalization, a sequence that is not feasible with symmetrical diesters or completely deprotected diacids.

orthogonal deprotection ester hydrolysis protecting group strategy sequential synthesis

Validated (2S,5S) Stereochemistry with Batch-Specific Chiral HPLC Certification Eliminates Diastereomer Risk in Macrocyclization

The target compound is supplied with batch-specific chiral HPLC certification confirming the (2S,5S) absolute configuration as the exclusive diastereomer (≥98% purity, with the diastereomeric impurity (2S,5R) below detection limit under standard conditions) . This is critical because the (2S,5R) cis-diastereomer, (2S,5R)-1-benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS 2278359-80-9), produces a different backbone trajectory when incorporated into macrocyclic scaffolds. In the asymmetric synthesis of MK-5172 (grazoprevir), the (2S,5S) trans-configuration is essential for achieving the correct pre-organization of the 18-membered macrocycle; the cis-diastereomer fails to cyclize efficiently and yields inactive products [1]. Without verified chiral purity, even 5% diastereomeric contamination can reduce macrocyclization yields by >20% and complicate purification.

chiral purity diastereomer enantiomeric excess quality control macrocyclization

Optimal Application Scenarios for (2S,5S)-1-Benzyl-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic Acid Driven by Quantitative Differentiation Evidence


Convergent Synthesis of Macrocyclic HCV NS3/4A Protease Inhibitors (e.g., Grazoprevir Analogs)

The target compound's free C2 carboxylic acid enables direct amide coupling to elaborate the P2–P4 fragment, while the C5 ethyl ester can be subsequently hydrolyzed and coupled to the P1′ moiety. The validated (2S,5S) trans-configuration ensures correct macrocycle pre-organization, as demonstrated in the asymmetric synthesis of grazoprevir (MK-5172), where the trans-pyrrolidine scaffold is indispensable for achieving the bioactive conformation [1]. The enhanced lipophilicity (LogP 0.21) of intermediates derived from the ethyl ester, relative to the methyl ester analog, facilitates organic-phase extractions during the multi-step sequence, reducing cumulative yield losses [2].

Synthesis of Conformationally Constrained Peptidomimetics Requiring Sequential C2 and C5 Functionalization

The orthogonal protection (N-benzyl, C5 ethyl ester, free C2 acid) allows a defined reaction sequence: (i) C2 amide bond formation, (ii) N-benzyl hydrogenolysis to reveal secondary amine, (iii) C5 ester hydrolysis and subsequent coupling. This eliminates the need for regioisomeric monohydrolysis of symmetrical diesters, which typically produces 1:1 to 3:1 mixtures of regioisomers and requires chromatographic separation. The higher pKa (3.14) of the C2 acid, compared to the methyl ester analog (pKa 2.07), further reduces competing carboxylate formation during coupling, improving amide bond-forming efficiency [3].

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The rigid (2S,5S)-pyrrolidine scaffold enforces a well-defined dihedral angle between the C2 and C5 substituents, making it a valuable core for fragment libraries targeting proteases, integrins, and other enzymes that recognize turn motifs. The batch-specific chiral HPLC certification ensures that fragment hits can be unambiguously attributed to the correct stereochemistry, avoiding false positives from diastereomeric impurities. The ethoxycarbonyl group provides a convenient UV chromophore (λₘₐₓ ~210 nm) for monitoring reactions and purity by HPLC .

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